L-Proline, 5-oxo-, compd. with chitosan L-Proline, 5-oxo-, compd. with chitosan
Brand Name: Vulcanchem
CAS No.: 117522-93-7
VCID: VC0219296
InChI:
SMILES:
Molecular Formula: C8H13FO2
Molecular Weight: 0

L-Proline, 5-oxo-, compd. with chitosan

CAS No.: 117522-93-7

Cat. No.: VC0219296

Molecular Formula: C8H13FO2

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

L-Proline, 5-oxo-, compd. with chitosan - 117522-93-7

Specification

CAS No. 117522-93-7
Molecular Formula C8H13FO2
Molecular Weight 0

Introduction

Chemical Identification and Structural Characteristics

Composition and Nomenclature

L-Proline, 5-oxo-, compd. with chitosan is a salt formed by the protonation of chitosan’s amino groups with 5-oxo-L-proline. The compound is alternatively termed chitosan pyroglutamate or chitosan PCA (pyrrolidonecarboxylic acid salt) . Its CAS registry number (117522-93-7) and molecular formula (C₅H₇NO₃·C₆H₁₁NO₄)ₙ reflect a polymeric structure where 5-oxo-L-proline non-covalently associates with chitosan chains .

Physicochemical Properties

  • Appearance: Tan to yellowish powder with a mild amine odor .

  • Solubility: Water-soluble due to the hydrophilic nature of 5-oxo-L-proline, which disrupts chitosan’s crystalline structure .

  • Molecular Weight: Variable, depending on chitosan’s degree of deacetylation (DD) and polymerization .

Synthesis and Optimization

Preparation Methods

The compound is synthesized by mixing chitosan with 5-oxo-L-proline under acidic conditions. Key steps include:

  • Dissolution: Chitosan is dissolved in dilute acetic acid (1% v/v) .

  • Complexation: 5-Oxo-L-proline is added stoichiometrically, forming ionic bonds with chitosan’s protonated amino groups .

  • Precipitation: The product is precipitated using alkaline solutions (e.g., NaOH), filtered, and dried .

Optimization Factors:

  • pH: Optimal complexation occurs at pH 3.9–4.0, balancing chitosan’s solubility and 5-oxo-L-proline ionization .

  • Temperature: Reactions are typically conducted at 50–70°C to enhance kinetics without degrading chitosan .

Functional Properties and Mechanisms

Antimicrobial Activity

Chitosan PCA exhibits broad-spectrum antimicrobial effects against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The mechanism involves:

  • Cationic Interaction: Protonated amino groups bind to bacterial cell membranes, disrupting permeability .

  • Synergistic Effects: 5-Oxo-L-proline chelates metal ions essential for microbial growth, enhancing chitosan’s efficacy .

Table 1: Antibacterial Rates of Chitosan PCA Against Common Pathogens

StrainAntibacterial Rate (%)
Escherichia coli83.1
Staphylococcus aureus89.3
Data derived from in vitro assays using 10% w/v chitosan PCA .

Moisturizing and Film-Forming Capacity

In cosmetics, chitosan PCA acts as a humectant by forming hydroscopic films that retain moisture. Its pyrrolidone carboxylate groups enhance water-binding capacity, making it suitable for skincare formulations .

Industrial and Biomedical Applications

Cosmetics and Personal Care

  • Function: Used in creams, lotions, and hair products for moisturizing, anti-aging, and anti-static properties .

  • Regulatory Status: Approved under group standards in New Zealand and Canada, indicating low toxicity concerns .

Pharmaceutical Formulations

  • Drug Delivery: Chitosan PCA’s mucoadhesive properties enable sustained release of therapeutics in oral and topical formulations .

  • Wound Healing: Enhances tissue regeneration by promoting fibroblast proliferation and collagen synthesis .

Environmental and Agricultural Uses

  • Odor Control: Incorporated into absorbent materials to neutralize ammonia and sulfur compounds in hygiene products .

  • Plant Growth: Foliar application increases crop yield by modulating proline metabolism, though direct evidence for chitosan PCA remains inferred .

Future Directions and Challenges

Research Gaps

  • Structure-Activity Relationships: Detailed NMR and XRD studies are needed to elucidate binding modes between chitosan and 5-oxo-L-proline .

  • Scalability: Current synthesis methods lack industrial-scale optimization, necessitating continuous flow reactors or solvent-free approaches .

Emerging Applications

  • Antiviral Coatings: Potential use in masks and surfaces to combat enveloped viruses (e.g., SARS-CoV-2) via electrostatic interaction .

  • 3D Printing: Biocompatible hydrogels of chitosan PCA could advance tissue engineering scaffolds .

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